2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate
Description
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate is an organotin compound characterized by a dibutylstannyl core modified with a benzoylthio substituent and esterified with a branched 2-ethylhexyl group. Organotin compounds like this are often utilized as stabilizers in polymers or catalysts in organic synthesis due to their thermal stability and reactivity .
Properties
CAS No. |
5762-18-5 |
|---|---|
Molecular Formula |
C27H42O5SSn |
Molecular Weight |
597.4 g/mol |
IUPAC Name |
4-O-[benzoylsulfanyl(dibutyl)stannyl] 1-O-(2-ethylhexyl) (Z)-but-2-enedioate |
InChI |
InChI=1S/C12H20O4.C7H6OS.2C4H9.Sn/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14;8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h7-8,10H,3-6,9H2,1-2H3,(H,13,14);1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2/b8-7-;;;; |
InChI Key |
JNVDDDHXSAKOHZ-LIIRSGIESA-L |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)SC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate typically involves the reaction of 2-ethylhexyl 4-oxoisocrotonate with benzoyl chloride and dibutyltin oxide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzoylthio group to a thiol group.
Substitution: The dibutylstannyl group can be substituted with other organometallic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Organometallic reagents like Grignard reagents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various organometallic derivatives.
Scientific Research Applications
2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate involves its interaction with molecular targets such as enzymes and receptors. The benzoylthio group can form covalent bonds with thiol groups in proteins, affecting their function. The dibutylstannyl group can interact with metal-binding sites, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The compound belongs to a broader class of organotin esters with variations in substituents on the tin atom and ester groups. Key structural analogs include:
Key Observations :
- This may enhance UV stability in polymer applications .
- Ester Group Influence : The branched 2-ethylhexyl ester improves solubility in organic solvents compared to linear esters like isotridecyl or isopentadecyl .
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